4-[2-(2-chlorophenyl)-4-(3-methoxyphenyl)-1H-imidazol-5-yl]pyridine
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Overview
Description
4-[2-(2-chlorophenyl)-4-(3-methoxyphenyl)-1H-imidazol-5-yl]pyridine is a complex organic compound that features a pyridine ring fused with an imidazole ring, substituted with chlorophenyl and methoxyphenyl groups
Preparation Methods
The synthesis of 4-[2-(2-chlorophenyl)-4-(3-methoxyphenyl)-1H-imidazol-5-yl]pyridine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules .
Synthetic Route:
Starting Materials: The synthesis begins with the preparation of the imidazole and pyridine precursors.
Coupling Reaction: The Suzuki–Miyaura coupling reaction is employed to join the imidazole and pyridine rings.
Substitution Reactions: Chlorophenyl and methoxyphenyl groups are introduced through substitution reactions, using appropriate reagents and conditions.
Industrial Production:
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
4-[2-(2-chlorophenyl)-4-(3-methoxyphenyl)-1H-imidazol-5-yl]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and conditions used.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Major Products:
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-[2-(2-chlorophenyl)-4-(3-methoxyphenyl)-1H-imidazol-5-yl]pyridine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs, particularly those targeting specific receptors or enzymes.
Material Science: It can be used in the development of new materials with unique electronic or optical properties.
Biological Studies: The compound can be used to study biological pathways and interactions, particularly those involving imidazole and pyridine derivatives.
Mechanism of Action
The mechanism of action of 4-[2-(2-chlorophenyl)-4-(3-methoxyphenyl)-1H-imidazol-5-yl]pyridine involves its interaction with specific molecular targets. The imidazole ring can interact with metal ions or enzymes, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
4-[2-(2-chlorophenyl)-4-(3-methoxyphenyl)-1H-imidazol-5-yl]pyridine can be compared with other similar compounds, such as:
Benzimidazoles: These compounds also contain an imidazole ring fused with a benzene ring and have similar biological activities.
Pyridine Derivatives: Compounds with a pyridine ring and various substituents can have similar chemical properties and applications.
Unique Features:
- The combination of chlorophenyl and methoxyphenyl groups provides unique electronic and steric properties.
- The presence of both imidazole and pyridine rings allows for diverse interactions with biological targets.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for research and development in medicinal chemistry, material science, and biological studies.
Properties
CAS No. |
192822-34-7 |
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Molecular Formula |
C21H16ClN3O |
Molecular Weight |
361.8 g/mol |
IUPAC Name |
4-[2-(2-chlorophenyl)-4-(3-methoxyphenyl)-1H-imidazol-5-yl]pyridine |
InChI |
InChI=1S/C21H16ClN3O/c1-26-16-6-4-5-15(13-16)20-19(14-9-11-23-12-10-14)24-21(25-20)17-7-2-3-8-18(17)22/h2-13H,1H3,(H,24,25) |
InChI Key |
XBEUSQHJSVGBQB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(NC(=N2)C3=CC=CC=C3Cl)C4=CC=NC=C4 |
Origin of Product |
United States |
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